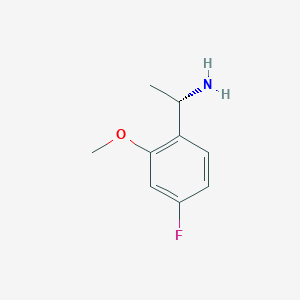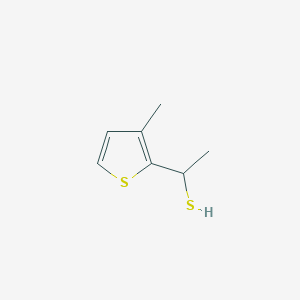
1-(3-Methylthiophen-2-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylthiophen-2-yl)ethane-1-thiol is an organic compound with the molecular formula C₇H₁₀S₂ and a molecular weight of 158.28 g/mol . It is characterized by the presence of a thiophene ring substituted with a methyl group and an ethanethiol group. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of thiol compounds often involves catalytic processes. For instance, the catalytic preparation of thiols using hydrogen sulfide (H₂S) is a widely used method. This process can be adapted for the large-scale production of this compound by optimizing reaction conditions such as temperature, pressure, and catalyst type .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylthiophen-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Sulfides (R-S-R’).
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Methylthiophen-2-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing thiophene-based pharmaceuticals.
Industry: Utilized in the production of materials such as conductive polymers and as a precursor in the synthesis of other thiophene derivatives
Mecanismo De Acción
The mechanism of action of 1-(3-Methylthiophen-2-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. Thiol groups are known to form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Methylthiophen-2-yl)ethane-1-thiol: Similar structure but with the methyl group at a different position on the thiophene ring.
2-Acetyl-3-methylthiophene: Contains an acetyl group instead of an ethanethiol group.
Uniqueness
The presence of both a thiophene ring and a thiol group makes it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H10S2 |
|---|---|
Peso molecular |
158.3 g/mol |
Nombre IUPAC |
1-(3-methylthiophen-2-yl)ethanethiol |
InChI |
InChI=1S/C7H10S2/c1-5-3-4-9-7(5)6(2)8/h3-4,6,8H,1-2H3 |
Clave InChI |
YFCYJODJWSZWRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


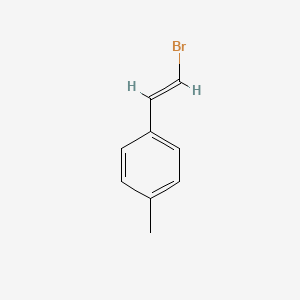
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
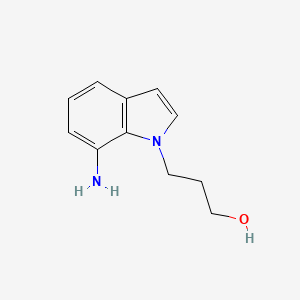
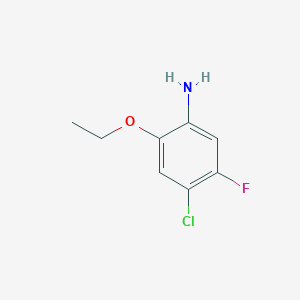
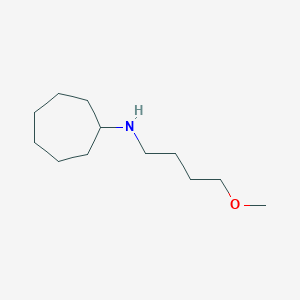
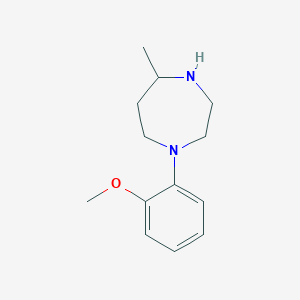
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


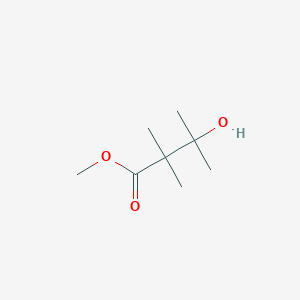

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)

